molecular formula C19H18N2O2S B2803222 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034536-73-5

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2803222
CAS No.: 2034536-73-5
M. Wt: 338.43
InChI Key: YHBSUYJOAPBFTJ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridine ring, and a phenylthio group

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, and has been studied for its antimicrobial and anticancer properties.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including bacterial infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it valuable for the synthesis of a wide range of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. One common approach is the reaction of 5-(furan-2-yl)pyridin-3-ylmethylamine with 3-(phenylthio)propanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, using a suitable solvent such as dichloromethane, and requires a base like triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity. Additionally, the use of catalysts, such as palladium or nickel-based catalysts, can facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide exerts its effects involves its interaction with specific molecular targets. The phenylthio group can act as a ligand, binding to metal ions or enzymes, while the furan and pyridine rings can interact with biological macromolecules. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares the furan and pyridine rings but lacks the phenylthio group.

  • 3-(Phenylthio)propanamide: This compound contains the phenylthio group but lacks the furan and pyridine rings.

Uniqueness: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is unique due to its combination of the furan, pyridine, and phenylthio groups. This combination provides a distinct set of chemical properties and biological activities that are not found in the individual components or in other similar compounds.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(8-10-24-17-5-2-1-3-6-17)21-13-15-11-16(14-20-12-15)18-7-4-9-23-18/h1-7,9,11-12,14H,8,10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBSUYJOAPBFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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